2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate
CAS No.: 1269151-65-6
Cat. No.: VC3421537
Molecular Formula: C13H11F3N2O3S
Molecular Weight: 332.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1269151-65-6 |
|---|---|
| Molecular Formula | C13H11F3N2O3S |
| Molecular Weight | 332.3 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate |
| Standard InChI | InChI=1S/C13H11F3N2O3S/c1-20-9-4-2-8(3-5-9)10-6-22-11(17-10)18-12(19)21-7-13(14,15)16/h2-6H,7H2,1H3,(H,17,18,19) |
| Standard InChI Key | OKHDLLWCCSGXAX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)OCC(F)(F)F |
Introduction
2,2,2-Trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate is a complex organic compound belonging to the carbamate class. It is characterized by its unique structure, which includes a trifluoroethyl group and a thiazole ring system. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activity and chemical properties.
Synthesis and Preparation
The synthesis of carbamates generally involves the reaction of an amine with a chloroformate in the presence of a base. For 2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate, the synthesis would likely involve the reaction of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with 2,2,2-trifluoroethyl chloroformate. This reaction is typically facilitated by a base such as triethylamine to form the carbamate linkage.
Applications and Potential Uses
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Pharmaceutical Applications: Carbamates are known for their biological activity, and compounds like 2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate may have potential uses in drug development due to their interaction with biological systems.
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Materials Science: The presence of fluorinated groups can enhance the stability and lipophilicity of the compound, making it suitable for applications in materials science.
Safety and Handling
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Hazmat Considerations: The compound is classified as hazardous, and handling requires appropriate safety measures, including the use of personal protective equipment and adherence to safety protocols .
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Toxicity: While specific toxicity data for this compound are not available, carbamates can exhibit varying levels of toxicity, and caution should be exercised during handling.
Data Table: Key Information
| Property | Description |
|---|---|
| Molecular Formula | Not explicitly provided |
| Purity | 95% |
| Availability | 0.25 g to 1 g |
| CAS Number | 1269151-65-6 |
| Synthesis | Reaction of amine with chloroformate |
| Applications | Potential pharmaceutical and materials science uses |
| Safety | Classified as hazardous |
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